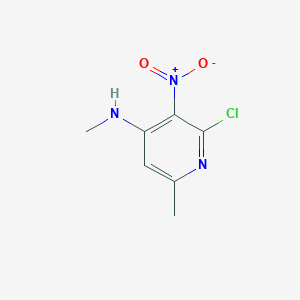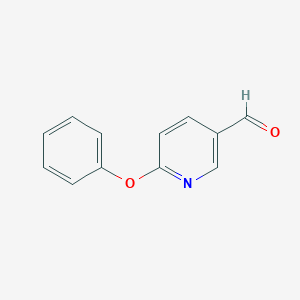
6-Phenoxynicotinaldehyde
描述
Synthesis Analysis
The synthesis of compounds related to 6-Phenoxynicotinaldehyde involves several chemical reactions, starting with basic building blocks and progressing through various intermediates. For instance, derivatives of phenoxynicotinaldehyde can be synthesized through reactions involving chloro-benzene derivatives and substituted aldehydes in the presence of copper metal as a catalyst, leading to corresponding substituted chalcone derivatives (Dave, Patel, Nimavat, Vyas, & Patel, 2013). This method showcases the versatility and complexity of the synthetic pathways employed in accessing this class of compounds.
Molecular Structure Analysis
The molecular structure of phenoxynicotinaldehyde derivatives is characterized using various analytical techniques, such as NMR Spectroscopy and X-ray crystallography. These analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions within these compounds. For example, 6-Methoxy-2-[(E)-phenyliminomethyl]-phenol, a compound related to 6-Phenoxynicotinaldehyde, has been studied using X-ray diffraction, revealing its crystalline structure and molecular arrangement (K M, Madan, B C, & R, 2019).
Chemical Reactions and Properties
6-Phenoxynicotinaldehyde and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. These reactions include condensation, Mannich reactions, and others, leading to a wide array of products with diverse chemical properties. The study of these reactions is crucial for understanding the chemical behavior of these compounds and their potential applications in synthesis and medicinal chemistry.
Physical Properties Analysis
The physical properties of 6-Phenoxynicotinaldehyde derivatives, such as melting points, boiling points, solubility, and crystal structure, are essential for their characterization and application. Techniques such as spectroscopy and crystallography provide valuable data on these properties, aiding in the identification and utilization of these compounds in various chemical contexts.
Chemical Properties Analysis
The chemical properties of 6-Phenoxynicotinaldehyde, including its reactivity, stability, and interaction with other chemical entities, are fundamental aspects of its study. These properties are influenced by the compound's molecular structure and electronic configuration, dictating its role in chemical reactions and its potential utility in the development of new chemical entities.
科学研究应用
-
Organic Photodetectors, Organic Light-Emitting Diodes and Organic Spintronics
- Phenoxyl radicals with unpaired electrons have shown great semiconducting properties with potential applications in the field of organic photodetectors, organic light-emitting diodes and organic spintronics .
- The stability of phenoxyl radicals is a major problem for limiting radicals from laboratory research to practical applications. Therefore, the right selection of radical core is the key to meaningful scientific research .
- Specific techniques, such as pulse radiolysis or EPR monitoring have been successfully used to detect phenoxyl radicals .
- The unique electronic, optical and magnetic properties and stability of phenoxyl diradicals show great potential applications in the fields of active materials .
-
Organic Radical Batteries (ORB)
- Phenoxyl diradicals have potential applications in the field of active materials, such as organic radical batteries .
- The stability of phenoxyl radicals is improved by following the inherent rules of their specific electron distribution .
- The unique electronic, optical and magnetic properties and stability of phenoxyl diradicals show great potential applications in the fields of active materials .
-
Single Molecules Magnetic Materials
-
Food Additives
- Phenolic compounds, which are related to 6-Phenoxynicotinaldehyde, have applications as antioxidants in foods .
- They are used in dairy products, and as food additives .
- The phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
-
Drug Delivery
-
Catalysis and Photocatalysis
- Hybrid nanocatalysts, which can be related to 6-Phenoxynicotinaldehyde, have obtained more attention in recent times owing to their fascinating properties .
- They have extensive choice of applications in catalysis, photocatalysis, materials chemistry, biology, drug delivery, sensors and other electronic devices .
- The extremely high surface area, low toxicity, easy recovery and reusability, high product output and possibilities of green synthesis makes hybrid nanocatalysts significant in various fields like bioremediation, fuel cell production, cleaner energy production, dye degradation etc .
-
Materials Chemistry
属性
IUPAC Name |
6-phenoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPOQXNWJNVZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380132 | |
| Record name | 6-Phenoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxynicotinaldehyde | |
CAS RN |
173282-69-4 | |
| Record name | 6-Phenoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

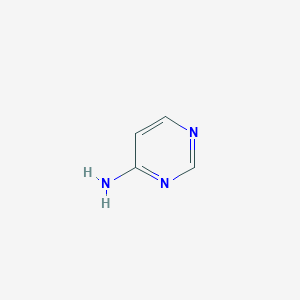
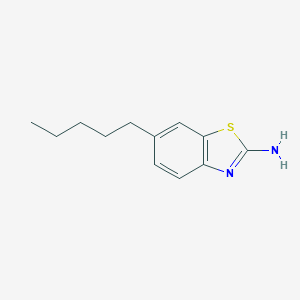
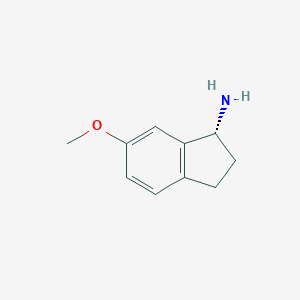
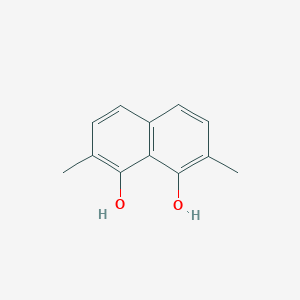
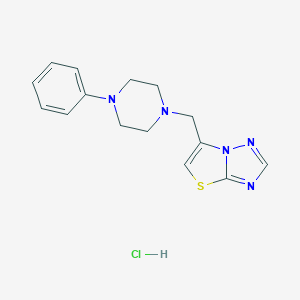
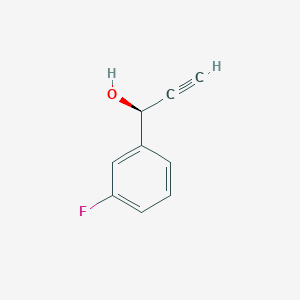
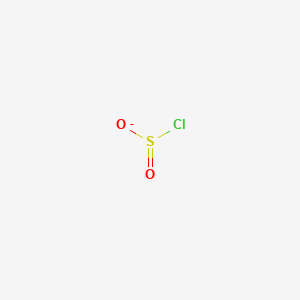
![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)
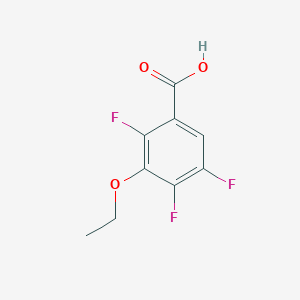
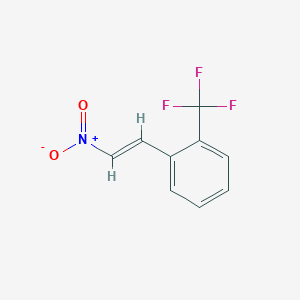
![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)
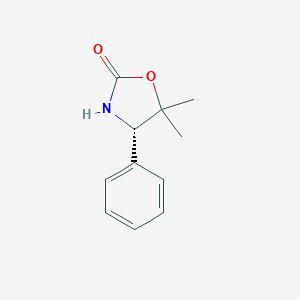
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
